molecular formula C18H21ClN2O3S B346359 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE

Cat. No.: B346359
M. Wt: 380.9g/mol
InChI Key: UFRALRAUEINMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxyphenylsulfonyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 5-Chloro-2-methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methylphenyl Group: The final step is the alkylation of the piperazine ring with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chloro-2-methylphenyl)sulfonyl]piperazine
  • 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-chlorophenyl)piperazine

Uniqueness

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of both the 5-chloro-2-methoxyphenylsulfonyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C18H21ClN2O3S/c1-14-3-6-16(7-4-14)20-9-11-21(12-10-20)25(22,23)18-13-15(19)5-8-17(18)24-2/h3-8,13H,9-12H2,1-2H3

InChI Key

UFRALRAUEINMEL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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